molecular formula C7H15NO B8186419 trans-3-Methylamino-cyclohexanol

trans-3-Methylamino-cyclohexanol

Cat. No.: B8186419
M. Wt: 129.20 g/mol
InChI Key: HQAAWQKUJZFQLK-BQBZGAKWSA-N
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Description

trans-3-Methylamino-cyclohexanol is a chiral compound with significant interest in various scientific fields. This compound features a cyclohexane ring substituted with a methylamino group and a hydroxyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Methylamino-cyclohexanol typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexanone.

    Reductive Amination: Cyclohexanone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then hydroxylated using an oxidizing agent like osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

trans-3-Methylamino-cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding amine using hydrogenation over a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC

    Reduction: Hydrogenation over palladium catalyst

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of the corresponding amine

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

trans-3-Methylamino-cyclohexanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of trans-3-Methylamino-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-(Methylamino)cyclohexan-1-ol: The enantiomer of trans-3-Methylamino-cyclohexanol, with similar but distinct biological activities.

    Cyclohexanol: Lacks the methylamino group, resulting in different chemical and biological properties.

    Methylcyclohexane: Lacks both the hydroxyl and methylamino groups, making it less reactive in certain chemical reactions.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(1S,3S)-3-(methylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-3-2-4-7(9)5-6/h6-9H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAAWQKUJZFQLK-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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